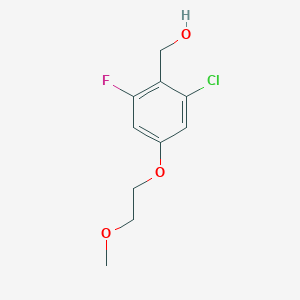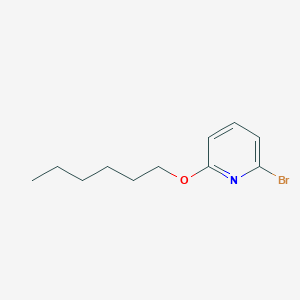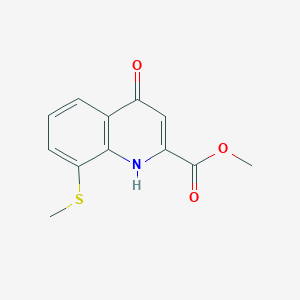
4-Fluoro-2-nitrophenylhydrazine
Descripción general
Descripción
4-Fluoro-2-nitrophenylhydrazine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrophenylhydrazine typically involves the reaction of 4-fluoro-2-nitroaniline with hydrazine hydrate. The process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in an acidic or basic medium.
Major Products:
Reduction: 4-Fluoro-2-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones and related derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-nitrophenylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-nitrophenylhydrazine involves its reactive hydrazine group, which can form covalent bonds with various biomolecules. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that can alter their function .
Comparación Con Compuestos Similares
- 4-Fluoro-3-nitrophenylhydrazine
- 4-Fluoro-2-aminophenylhydrazine
- 4-Nitrophenylhydrazine
Comparison: 4-Fluoro-2-nitrophenylhydrazine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propiedades
Fórmula molecular |
C6H6FN3O2 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
(4-fluoro-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |
Clave InChI |
SNCDYKRHXCFGGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-Bromophenyl)-hydrazono]-cyanoacetic acid ethyl ester](/img/structure/B8356116.png)
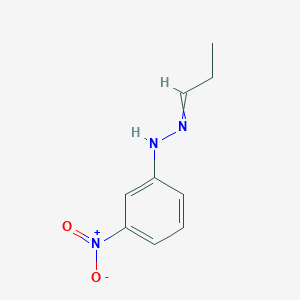
![(1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8356133.png)
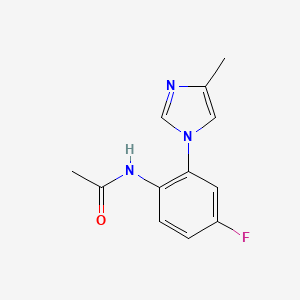
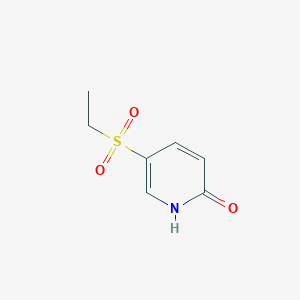
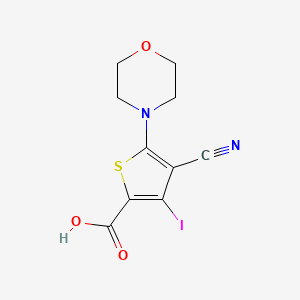
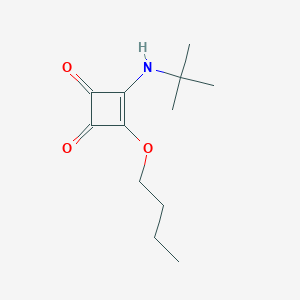
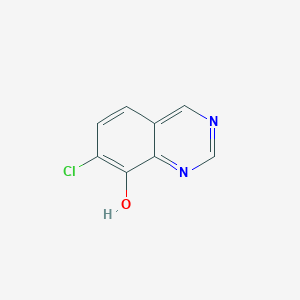
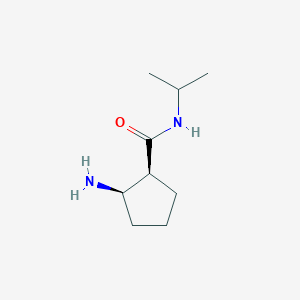
![6-bromo-N5-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-2,5-diamine](/img/structure/B8356205.png)
